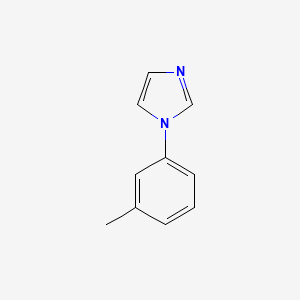

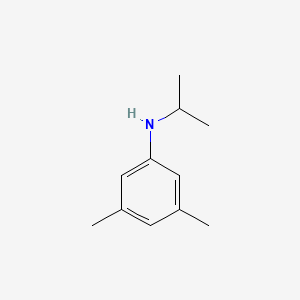

N-Isopropyl-3,5-dimethylaniline

Vue d'ensemble

Description

N-Isopropyl-3,5-dimethylaniline is a chemical compound related to the family of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. Although the provided papers do not directly discuss N-Isopropyl-3,5-dimethylaniline, they provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and characteristics of N-Isopropyl-3,5-dimethylaniline.

Synthesis Analysis

The synthesis of related compounds, such as the chromophoric reagent 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, involves specific reactions that could be adapted for the synthesis of N-Isopropyl-3,5-dimethylaniline. The method described for synthesizing the azobenzene derivative includes the preparation of thiohydantoins of amino acids, which suggests that similar synthetic routes could be employed for N-Isopropyl-3,5-dimethylaniline, potentially involving isopropyl and methyl groups on the aniline ring .

Molecular Structure Analysis

The molecular structure of N-Isopropyl-3,5-dimethylaniline can be inferred from the structure of related compounds. For instance, the crystal and molecular structure of N,N'-dihydroxy-N,N'-diisopropylhexanediamide, a dimeric N-isopropylhydroxamic acid, was determined using single-crystal x-ray diffraction . This suggests that similar techniques could be used to elucidate the structure of N-Isopropyl-3,5-dimethylaniline, providing insights into its molecular conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The fragmentation reactions of dimethylanilines under electron ionization mass spectrometry have been studied, revealing that the major fragmentation reactions involve the loss of a methyl group and a hydrogen atom . This information is valuable for understanding the stability and reactivity of N-Isopropyl-3,5-dimethylaniline under similar conditions. The behavior of the molecular ions and the differentiation of isomers through mass spectrometric methods could also be relevant for the analysis of N-Isopropyl-3,5-dimethylaniline and its derivatives .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of N-Isopropyl-3,5-dimethylaniline, they do provide data on related compounds that can be used to infer certain properties. For example, the strong intermolecular hydrogen bonds observed in the crystal structure of N,N'-dihydroxy-N,N'-diisopropylhexanediamide suggest that N-Isopropyl-3,5-dimethylaniline may also exhibit significant hydrogen bonding, affecting its solubility and melting point . Additionally, the sensitivity of the azo group in the azobenzene derivative to color change upon exposure to HCl vapor indicates that N-Isopropyl-3,5-dimethylaniline may also have chromophoric properties that could be exploited in analytical applications .

Applications De Recherche Scientifique

Frustrated Lewis Pair Behavior

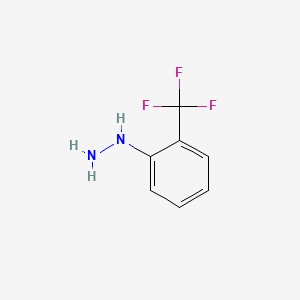

N-Isopropyl-3,5-dimethylaniline exhibits interesting behavior when reacted with the Lewis acid B(C6F5)3. This reaction forms adducts significant in the study of frustrated Lewis pairs, a concept relevant in organometallic chemistry and catalysis. The specific adducts formed have been studied for their unique structural and reactive properties (Voss et al., 2012).

DNA Adduct Formation

N-Isopropyl-3,5-dimethylaniline has been studied for its role in forming DNA adducts. Investigations on its N-hydroxylated metabolite show significant interactions with DNA, leading to the formation of various DNA adducts. These studies are crucial in understanding the mutagenic and potential carcinogenic properties of such compounds (Cui et al., 2007).

Supercritical Fluid Chromatography

The substance has been used in the development of analytical methods for supercritical fluid chromatography. This technique helps in identifying environmental exposures to specific isomers of dimethylanilines, contributing to understanding exposure-health outcome relationships (Strife et al., 2009).

Kinetics of Alkylation

Studies on the alkylation of analog compounds with isopropyl alcohol in sulfuric acid provide insights into the kinetics of reactions involving N-Isopropyl-3,5-dimethylaniline. These findings are significant in the field of organic synthesis and reaction mechanism analysis (Okhrimenko et al., 1984).

Ultraviolet Relaxation Dynamics

Research on the ultraviolet relaxation dynamics of N-Isopropyl-3,5-dimethylaniline contributes to the understanding of non-adiabatic relaxation dynamics in organic molecules. This is crucial in photochemistry and photophysics, impacting solar energy conversion and photochemical reaction mechanisms (Thompson et al., 2015).

Intracellular ROS Generation

Studies on the generation of reactive oxygen species (ROS) by 3,5-dimethylaminophenol, a derivative of N-Isopropyl-3,5-dimethylaniline, provide insights into molecular mechanisms that might lead to cancer. This research is pivotal in understanding the cellular and molecular biology of cancer and the role of environmental pollutants in oncogenesis (Chao et al., 2014).

Genotoxicity in Mammalian Cells

The role of N-Isopropyl-3,5-dimethylaniline and its derivatives in genotoxicity has been explored in mammalian cells. Understanding the mechanism of action of these compounds is critical in toxicology and cancer research (Chao et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

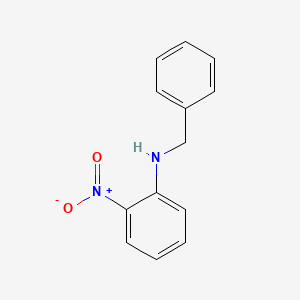

IUPAC Name |

3,5-dimethyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)12-11-6-9(3)5-10(4)7-11/h5-8,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJBVFMQPRKIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-3,5-dimethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.